3-chloro-2,6-difluoro-5-methylpyridine
Description
3-Chloro-2,6-difluoro-5-methylpyridine is a halogenated pyridine derivative with substituents at positions 2 (fluorine), 3 (chlorine), 5 (methyl), and 6 (fluorine). This compound is of significant interest in agrochemical and pharmaceutical research due to the synergistic effects of its electron-withdrawing halogens (Cl, F) and the electron-donating methyl group. Pyridine derivatives are widely utilized as intermediates in synthesizing pesticides, herbicides, and pharmaceuticals, where substituent positioning and electronic properties dictate reactivity and biological activity .
Properties
CAS No. |
58584-97-7 |
|---|---|
Molecular Formula |
C6H4ClF2N |
Molecular Weight |
163.55 g/mol |
IUPAC Name |
3-chloro-2,6-difluoro-5-methylpyridine |
InChI |
InChI=1S/C6H4ClF2N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 |
InChI Key |
JKVUUGLJUWLZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1F)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural and functional differences between 3-chloro-2,6-difluoro-5-methylpyridine and analogous pyridine derivatives:
Key Observations:
- In contrast, nitro groups in 3-chloro-5-methoxy-2,6-dinitropyridine create a strongly deactivated aromatic ring, limiting electrophilic substitution .
- Steric Effects: The methyl group at position 5 in the target compound introduces mild steric hindrance, whereas iodine in 5-chloro-3-iodopyridin-2-yl trifluoromethanesulfonate imposes significant bulk, affecting reaction kinetics .
- Polarity: The carboxylic acid group in 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid increases polarity and solubility, making it suitable for salt formation in pharmaceuticals—a feature absent in the target compound .
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